

Comparative Analysis of SWI5 Activity Across Diverse Yeast Strains

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of the SWI5 transcription factor in different yeast strains, supported by experimental data. The information is intended to assist researchers in selecting appropriate strains for studies involving cell cycle regulation, gene expression, and antifungal drug development.

Data Summary

The following table summarizes the quantitative and qualitative data on SWI5 activity and its phenotypic consequences in various yeast strains as reported in the literature.

Yeast Strain/Species	Genotype	Key Findings on SWI5 Activity/Function	Quantitative Data (where available)	Reference
Saccharomyces cerevisiae (BY4743)	Wild Type	SWI5 is a cell cycle-regulated transcription factor that activates genes at the M/G1 boundary.[1] Overexpression of SWI5 leads to a significant decrease in ethanol yield.[2][3]	Overexpression of SWI5 (via ADH1 promoter) resulted in a 1.63-fold increase in its transcriptional expression.[2][3] This led to an 83-90% decrease in ethanol yield compared to wild type.[2][3]	[2],[3]
Saccharomyces cerevisiae	swi5Δ (deletion mutant)	Deletion of SWI5 results in a dramatic increase in ethanol yield.[2][3] The swi5Δ mutant is attenuated in virulence in a murine model.[4]	Ethanol yield on biomass was significantly increased in the swi5Δ mutant compared to the wild-type strain.[2]	[2],[4],[3]
Candida glabrata	Wild Type	SWI5 is conserved and plays a role in virulence.[4]	Not available in the provided search results.	[4]
Candida glabrata	swi5Δ (deletion mutant)	The swi5Δ mutant did not lead to terminal illness in a	Fungal burdens in the brain and lungs were significantly	[4]

		murine model but generated significantly larger brain and lung fungal burdens compared to controls.[4]	larger than those in control animals.[4]	
Candida albicans	Wild Type	The C. albicans genome contains a single gene orthologue, ACE2, which is equidistant from both S. cerevisiae SWI5 and ACE2.[4] A direct SWI5 ortholog is not explicitly mentioned.	Not applicable.	[4]
Schizosaccharomyces pombe	Wild Type	In fission yeast, Swi5 is involved in a recombination repair pathway and in mating-type switching.[5] It forms distinct protein complexes to carry out these functions.[5]	Not available in the provided search results.	[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing SWI5 activity are outlined below.

Gene Deletion and Overexpression in *S. cerevisiae*

This protocol describes the generation of deletion and overexpression mutants to study the function of SWI5.

a. Gene Deletion:

- **Construct Deletion Cassette:** A deletion cassette containing a selectable marker (e.g., kanMX) flanked by short regions of homology to the sequences immediately upstream and downstream of the SWI5 open reading frame (ORF) is generated by PCR.
- **Yeast Transformation:** The deletion cassette is transformed into a wild-type diploid *S. cerevisiae* strain (e.g., BY4743) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
- **Selection:** Transformed cells are plated on a selective medium (e.g., YPD + G418) to select for cells that have integrated the cassette.
- **Verification:** Correct integration and deletion of the SWI5 gene are verified by PCR using primers flanking the SWI5 locus.
- **Sporulation and Tetrad Dissection:** The heterozygous diploid mutant is sporulated, and tetrads are dissected to obtain haploid *swi5Δ* mutants.

b. Gene Overexpression:

- **Construct Overexpression Cassette:** A cassette is constructed where the native SWI5 promoter is replaced with a strong constitutive promoter, such as the ADH1 promoter.^{[2][3]} This cassette also includes a selectable marker.
- **Yeast Transformation and Selection:** The cassette is transformed into the wild-type strain, and transformants are selected as described above.
- **Verification:** Successful replacement of the native promoter is confirmed by PCR and subsequent quantitative real-time PCR (qRT-PCR) to measure the increase in SWI5

transcript levels.[2][3]

Quantitative Real-Time PCR (qRT-PCR) for SWI5 and Target Gene Expression

This method is used to quantify the transcript levels of SWI5 and its downstream target genes.

- **RNA Extraction:** Yeast cells are grown to mid-log phase under desired conditions. Total RNA is extracted using a hot acid phenol method or a commercial kit.
- **DNase Treatment:** The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
- **qRT-PCR:** The qRT-PCR reaction is performed using a qPCR machine with SYBR Green or a probe-based detection method. Primers specific to SWI5 and its target genes (e.g., HO, SIC1) are used. A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.
- **Data Analysis:** The relative expression levels are calculated using the $\Delta\Delta C_t$ method.

Western Blotting for Swi5 Protein Levels

This protocol is for the detection and quantification of the Swi5 protein.

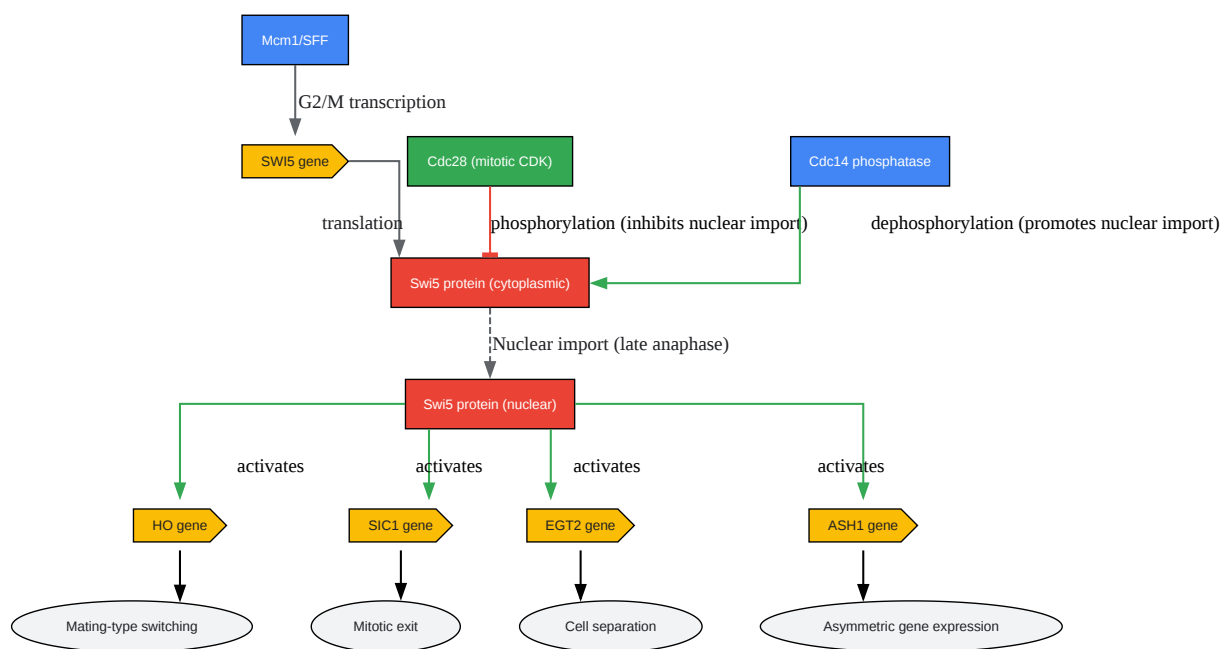
- **Protein Extraction:** Yeast cell lysates are prepared by methods such as glass bead lysis in a suitable lysis buffer containing protease inhibitors.
- **Protein Quantification:** The total protein concentration in the lysate is determined using a protein assay (e.g., Bradford or BCA assay).
- **SDS-PAGE and Transfer:** Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to Swi5. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software. A loading control (e.g., an antibody against actin or tubulin) is used for normalization.

Visualizations

SWI5 Regulatory Pathway

The following diagram illustrates the key regulatory inputs and downstream targets of the SWI5 transcription factor in *Saccharomyces cerevisiae*.

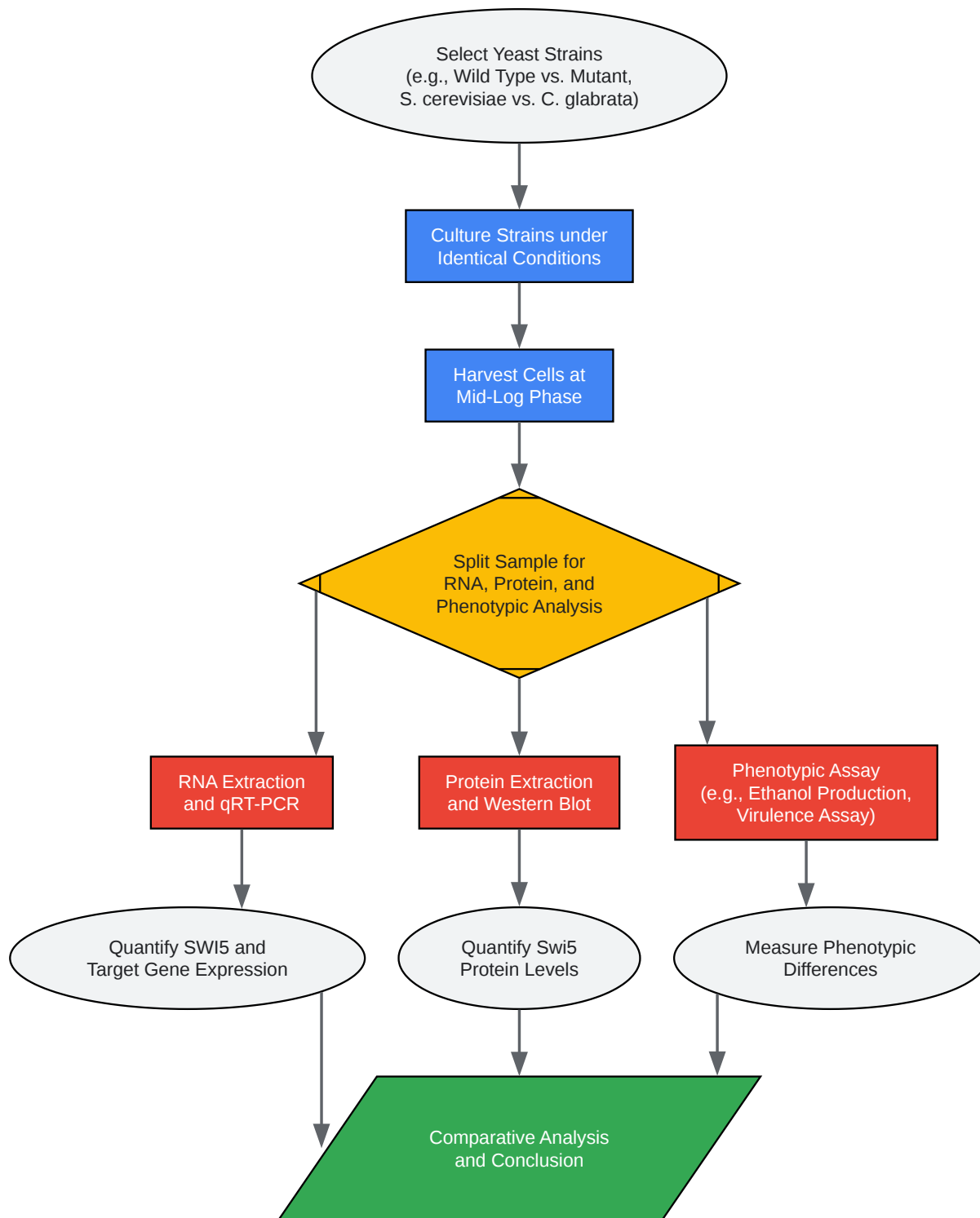


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Caption: Regulation and downstream targets of the SWI5 transcription factor in *S. cerevisiae*.

Experimental Workflow for Comparing SWI5 Activity

The diagram below outlines a typical experimental workflow for comparing SWI5 activity between different yeast strains.



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Email: info@benchchem.com